molecular formula C9H8ClNO2 B7845546 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B7845546
M. Wt: 197.62 g/mol
InChI Key: YYDPCJMGIXOELE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenyl isocyanate with ethylene glycol under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The molecular targets and pathways involved can vary, but often include key enzymes or receptors critical for bacterial survival and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1,3-oxazolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPCJMGIXOELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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